4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro-
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Overview
Description
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and involves the following steps:
- Preparation of N-acylated anthranilic acid derivative.
- Cyclization using cyanuric chloride and dimethylformamide to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxazine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazinones.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against human neutrophil elastase.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Used in the development of herbicides and fungicides due to its biological activity.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human neutrophil elastase by forming hydrogen bonds and π–π interactions with the enzyme’s active site . This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases involving excessive elastase activity.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
4H-1,4-Benzoxazin-3-ones: Naturally occurring compounds with herbicidal properties.
3H-Quinazolin-4-ones: Compounds with a similar core structure used in medicinal chemistry.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
21162-93-6 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-15(4-2)9-10-16-11-18-13-8-6-5-7-12(13)14(16)17/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
BFSTVIQBRWJMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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